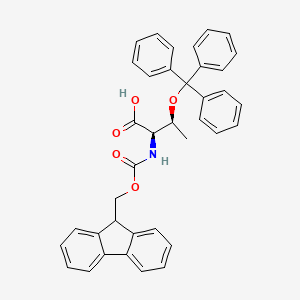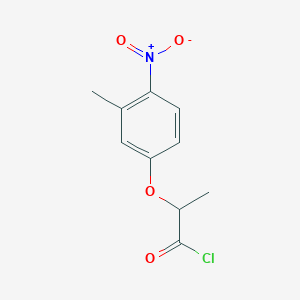
2-(3-Methyl-4-nitrophenoxy)propanoyl chloride
Overview
Description
“2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C10H10ClNO4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 243.644 Da .
Scientific Research Applications
Radiopharmaceutical Development
- The synthesis of 99mTc-labeled nitrophenol radiosensitizers, including compounds related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has been explored for potential use in hypoxia tumor imaging. These compounds have been evaluated for their biostability in vitro and in animal models to assess their effectiveness as radiopharmaceuticals (Jalilian & Bineshmarvasti, 2005), (Jalilian et al., 2006).
Corrosion Inhibition
- Research has indicated the effectiveness of compounds similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride in inhibiting corrosion. Specifically, yttrium 3-(4-nitrophenyl)-2-propenoate has demonstrated significant corrosion inhibition properties for copper alloys in chloride solutions (Nam et al., 2016).
Environmental Chemistry
- The biodegradation and chemotaxis of 3-methyl-4-nitrophenol, a related compound, by Ralstonia sp. SJ98 has been studied. This research is crucial for understanding the environmental decontamination and bioremediation of similar nitrophenol compounds (Bhushan et al., 2000).
Photocatalysis
- Studies have shown that nitrophenols, structurally related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, can form upon UV irradiation of phenol and nitrite in aqueous solutions. This has implications for understanding the photocatalytic reactions and environmental transformations of similar compounds (Vione et al., 2001).
Catalysis
- Research on water-soluble acylating agents, including studies on compounds structurally similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has contributed to the development of more efficient catalytic processes in organic synthesis (Sakakibara et al., 1988).
Nanotechnology
- The application of gold nanoparticles hosted in water-soluble silsesquioxane polymer, for the electrochemical detection of nitrophenol isomers, highlights the potential use of similar structures in nanotechnology and sensor development (Silva et al., 2014).
Future Directions
properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-6-5-8(16-7(2)10(11)13)3-4-9(6)12(14)15/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTTYYLVHMEYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



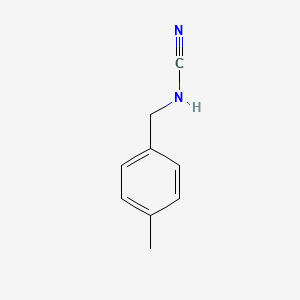
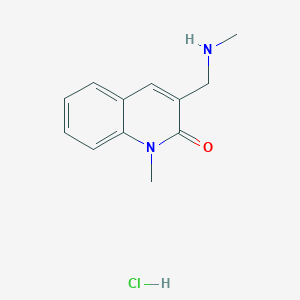
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
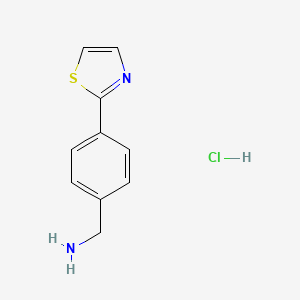
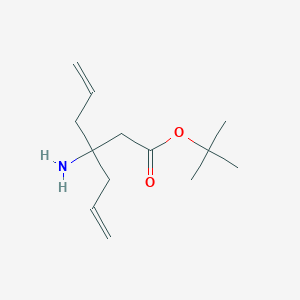
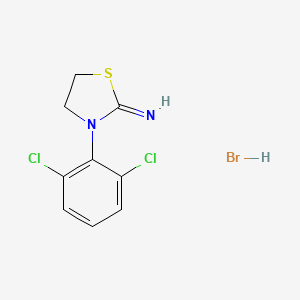
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)




